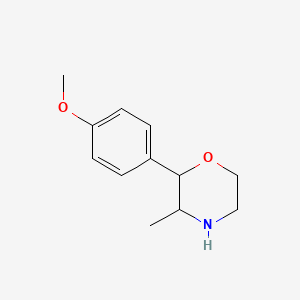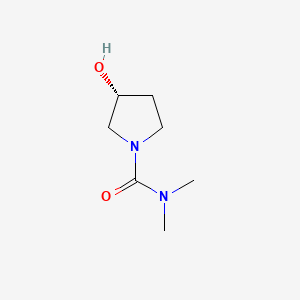
1-Benzyl-3-(chloromethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(chloromethyl)-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C15H13ClN2 and its molecular weight is 256.733. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-Benzyl-3-(chloromethyl)-1H-indazole is a derivative of indazole, a heterocyclic compound with a fused benzene and pyrazole ring. Indazoles, including this compound, have been extensively studied for their synthetic strategies and molecular pharmacology. These compounds are tautomeric, existing predominantly in the 1H-tautomer form, which influences their synthesis, reactivity, and biological properties. The synthesis of indazole derivatives often faces challenges like low yield, highlighting the need for innovative synthetic methods. Some synthetic approaches include 1,3-dipolar cycloaddition of nitrile imines to benzyne, providing a route to N1-C3 disubstituted indazoles, and oxidative cross-dehydrogenative coupling for direct C-3 acylation/benzoylation of 2H-indazoles. These methodologies open avenues for the development of novel indazole-based compounds with potential applications in medicinal chemistry and material science (Mal et al., 2022) (Spiteri, Keeling, & Moses, 2010) (Sharma, Yadav, Yadav, & Chaudhary, 2021).
Pharmaceutical Applications
Indazole derivatives, including those structurally related to this compound, are crucial in the development of pharmaceuticals. Several FDA-approved drugs, such as Axitinib and Niraparib, contain the indazole moiety for treating conditions like cancer and chronic inflammation. The exploration of indazole derivatives has led to the discovery of compounds with potent anti-angiogenic activity, highlighting their potential as novel therapeutic agents. For example, the synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles has demonstrated significant anti-angiogenic effects, indicating the therapeutic potential of indazole derivatives in cancer treatment (Li‐Jiau Huang et al., 2006).
Material Science Applications
Indazole derivatives have also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis of oxadisilole-fused 1H-benzo[f]- and 1H-naphtho[2,3-f]indazoles has been explored for their potential as deep-blue emitters in OLED applications. These compounds exhibit high fluorescence quantum yields and good thermal stabilities, making them promising candidates for use in electronic display technologies (Yajuan Zhang et al., 2013).
Eigenschaften
IUPAC Name |
1-benzyl-3-(chloromethyl)indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJVTQUZJCUSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693239 |
Source


|
| Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131427-22-0, 1186663-67-1 |
Source


|
| Record name | 3-(Chloromethyl)-1-(phenylmethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131427-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
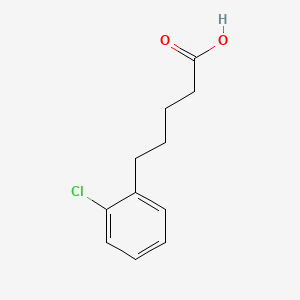
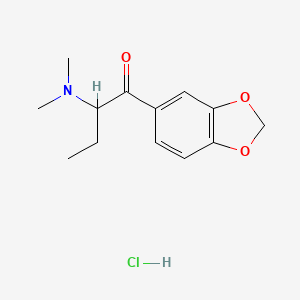

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)
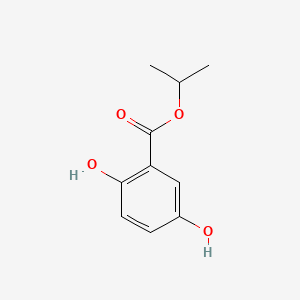

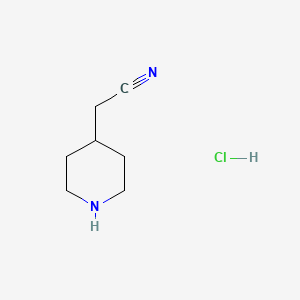
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B599991.png)

